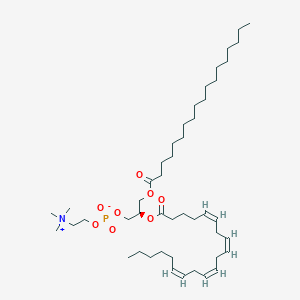

1-Estearoil-2-araquidonoil-sn-glicerol-3-fosfocolina

Descripción general

Descripción

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phospholipid that contains stearic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is a component of low-density lipoprotein (LDL) and has been found in human stenotic aortic valves and atherosclerotic plaques . This compound plays a significant role in various biological processes and has been extensively studied for its applications in scientific research.

Aplicaciones Científicas De Investigación

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

The primary targets of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine are Protein Kinase C (PKC) and Nonselective Cation Channels (NSCC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . NSCCs are ion channels that allow the passage of different types of cations across cell membranes .

Mode of Action

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a diacylglycerol (DAG) containing polyunsaturated fatty acids, can activate PKC . It also has the ability to augment the activity of NSCC . This compound interacts with its targets, leading to changes in the phosphorylation state of proteins (in the case of PKC) and ion flux across cell membranes (in the case of NSCC) .

Biochemical Pathways

The activation of PKC and NSCC by 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth and differentiation . NSCCs are involved in various physiological processes, including the regulation of membrane potential and intracellular calcium levels .

Result of Action

The activation of PKC and NSCC by 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can lead to various molecular and cellular effects. For instance, the activation of PKC can result in the phosphorylation of target proteins, leading to changes in their activity and function . The augmentation of NSCC activity can lead to changes in ion flux across cell membranes, affecting cellular excitability and other processes .

Análisis Bioquímico

Biochemical Properties

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can activate Protein Kinase C (PKC) and augment nonselective cation channel (NSCC) activity . It is also known to interact with transient receptor potential channels 3 and 6, regulating intracellular free calcium levels .

Cellular Effects

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine has been found to enhance the activity of nonselective cation channels in airway smooth muscle cells . This suggests that it may play a role in regulating cellular processes such as cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine acts as an allosteric activator of PKC . It also influences the activity of nonselective cation channels, which can affect intracellular calcium levels and subsequently impact various cellular functions .

Metabolic Pathways

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is formed via the phosphatidylserine decarboxylation pathway in mammalian cells

Métodos De Preparación

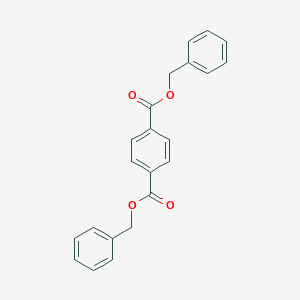

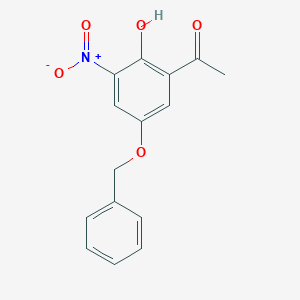

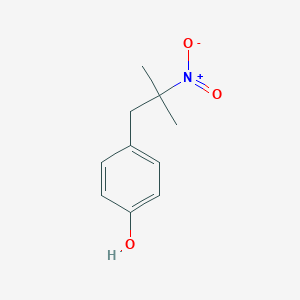

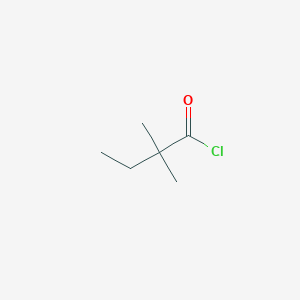

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of stearic acid and arachidonic acid with glycerol, followed by the reaction with phosphocholine . The synthetic route involves the following steps:

Esterification: Stearic acid and arachidonic acid are esterified with glycerol to form 1-stearoyl-2-arachidonoyl-sn-glycerol.

Phosphorylation: The resulting diacylglycerol is then phosphorylated with phosphocholine to produce 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine.

Industrial production methods typically involve large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidized derivatives.

Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophospholipids and free fatty acids.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, phospholipases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed from these reactions include hydroperoxides, lysophospholipids, and substituted phospholipids .

Comparación Con Compuestos Similares

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1’-sn-glycerol): This compound has a similar structure but contains a glycerol group instead of a phosphocholine group.

2-Arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine: This isomer has the stearoyl and arachidonoyl groups swapped at the sn-1 and sn-2 positions.

The uniqueness of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid composition and its role in activating PKC and other signaling pathways .

Propiedades

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-QNPWAGBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344787 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35418-59-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of double bonds in the phospholipid bilayer affect the interaction with amyloid-β (Aβ) peptides?

A1: Research suggests that an increasing number of double bonds in phospholipid bilayers, specifically those containing 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), influence how Aβ peptides interact with the membrane. Instead of penetrating deeply, the Aβ peptide tends to remain on the surface of the membrane as the double bond count increases []. This interaction is particularly strong between the lysine residue at position 28 (LYS28) of the Aβ peptide and the phospholipids, essentially "anchoring" the peptide to the membrane surface []. This anchoring can impact the peptide's conformation and influence further aggregation of Aβ, a key process in Alzheimer's disease [].

Q2: Can oxidized forms of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine activate platelets? If so, what are the implications?

A2: Yes, oxidized forms of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine can indeed activate platelets. Studies have identified specific oxidized derivatives, including 1-stearoyl-2-azelaoyl-sn-glycero-3-phosphocholine, 1-stearoyl-2-glutaroyl-sn- glycero-3-phosphocholine, and 1-stearoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, which demonstrate this ability at low micromolar concentrations []. Importantly, this platelet activation mechanism appears distinct from pathways triggered by known agonists like platelet-activating factor or thromboxane A2, suggesting a unique mode of action []. This finding has significant implications for understanding the role of oxidized phospholipids in thrombogenic and atherogenic processes, potentially contributing to cardiovascular and inflammatory diseases [].

Q3: How does pressure affect the bilayer phase transition of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine?

A3: Research using differential scanning calorimetry and light-transmittance measurements under varying pressures has shed light on the phase transition behavior of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine bilayers []. The presence of four double bonds in the arachidonoyl chain, compared to lipids with fewer unsaturated bonds, doesn't cause further depression of the main transition temperature between the gel and liquid crystalline phases. In fact, six double bonds, as seen in 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, lead to a slight increase in the transition temperature []. These findings highlight the complex interplay between acyl chain saturation and pressure in determining bilayer phase behavior, with implications for membrane fluidity and function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)